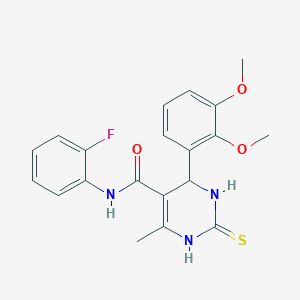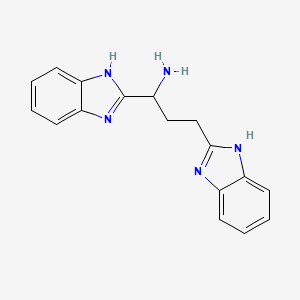
1,3-bis(1H-bencimidazol-2-il)propan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C₁₇H₁₇N₅ and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of two benzimidazole rings connected by a propan-1-amine linker. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Aplicaciones Científicas De Investigación
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
Target of Action
It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound can form complexes with zn(ii) ions, coordinating through both of the c=n nitrogen atoms . This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ structure or function .
Result of Action
It’s known that the compound exhibits fluorescence properties . When it forms complexes with Zn(II) ions, a considerable red shift is observed in the fluorescence spectrum . This suggests that the compound may cause changes at the molecular level that can be detected using fluorescence spectroscopy .
Action Environment
The action of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine can be influenced by environmental factors. For instance, the compound exhibits a keto-enol equilibrium in polar solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment .
Análisis Bioquímico
Biochemical Properties
The compound has been found to bind to DNA grooves and exhibits peroxide-mediated DNA-cleavage properties . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
1,3-bis(1H-benzimidazol-2-yl)propan-1-amine has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to various biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole rings. The propan-1-amine linker is then introduced through a series of reactions involving amination and reduction .
Industrial Production Methods
This includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole rings or the propan-1-amine linker.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: This compound has a similar structure but lacks the second benzimidazole ring.
1,3-bis(1H-benzimidazol-2-yl)propan-1-one: This compound has a carbonyl group instead of the amine group in the linker.
Uniqueness
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine is unique due to its dual benzimidazole rings, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in coordination chemistry and proteomics research .
Propiedades
IUPAC Name |
1,3-bis(1H-benzimidazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c18-11(17-21-14-7-3-4-8-15(14)22-17)9-10-16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10,18H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRWITHPFNVZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(C3=NC4=CC=CC=C4N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)
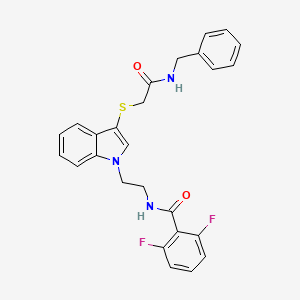
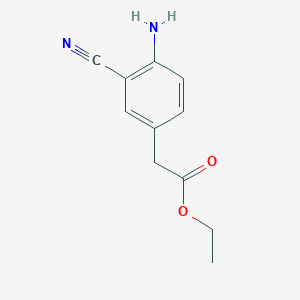

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2371629.png)
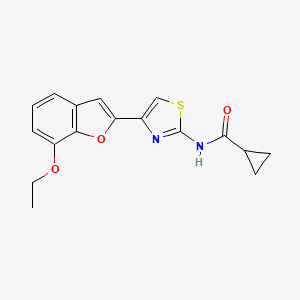
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide](/img/structure/B2371631.png)
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2371638.png)
